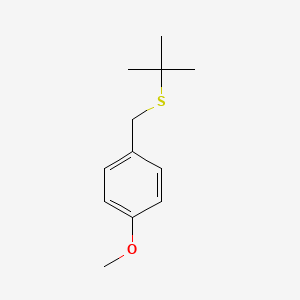

t-Butyl 4-Methoxybenzyl Sulfide

Description

t-Butyl 4-Methoxybenzyl Sulfide is an organosulfur compound characterized by a tert-butyl group attached to a sulfide moiety, which is further bonded to a 4-methoxybenzyl group. Its molecular structure combines steric bulk from the tert-butyl substituent with the polar methoxy group, enabling unique physicochemical properties. This compound is synthesized via nucleophilic substitution or thiol-ene reactions, often involving 4-methoxybenzylthiol and tert-butyl halides.

For instance, tert-butyl-containing polymers are used in all-solid-state batteries (ASSBs) due to their compatibility with sulfide solid electrolytes like Li₆PS₅Cl (LPSCl) . The tert-butyl group’s nonpolar nature ensures miscibility with sulfides during slurry mixing, while thermal deprotection (cleavage of the tert-butyl group) yields polar binders for enhanced electrode adhesion .

Properties

IUPAC Name |

1-(tert-butylsulfanylmethyl)-4-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18OS/c1-12(2,3)14-9-10-5-7-11(13-4)8-6-10/h5-8H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWPNYJVBBEWCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: t-Butyl 4-Methoxybenzyl Sulfide is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound and its derivatives are explored for their therapeutic potential in various diseases. Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which t-Butyl 4-Methoxybenzyl Sulfide exerts its effects depends on the specific application. In organic synthesis, it typically acts as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved are specific to the type of reaction it undergoes.

Comparison with Similar Compounds

Structural and Functional Analogues

Key compounds for comparison include:

t-Butyl Benzyl Sulfide : Lacks the methoxy group on the benzyl ring.

4-Methoxybenzyl Methyl Sulfide : Replaces tert-butyl with a smaller methyl group.

4-Methylbenzyl tert-Butyl Sulfide : Substitutes methoxy with a methyl group.

Physicochemical Properties

Key Findings from Research

Role of tert-Butyl Group: The tert-butyl group in this compound enhances solubility in nonpolar media (e.g., sulfide electrolytes) due to its bulky, hydrophobic nature . Upon heating (>180°C), the tert-butyl group undergoes thermal cleavage, converting the compound into a polar derivative, which improves adhesion in ASSB electrodes .

Impact of Methoxy Substituent :

- The methoxy group introduces polarity, enabling interactions with polar substrates. This contrasts with t-Butyl Benzyl Sulfide, which lacks such functionality.

- In 4-Methoxybenzyl Methyl Sulfide, the absence of tert-butyl reduces thermal stability but increases reactivity in polar environments.

Comparative Applications: Battery Binders: this compound’s thermal deprotection mechanism is critical for ASSB electrode fabrication, outperforming non-deprotectable analogs like polybutadiene (BR) binders in adhesion and cycle life . Organic Synthesis: 4-Methoxybenzyl Methyl Sulfide is more reactive in nucleophilic substitutions due to reduced steric hindrance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.